

A Comprehensive Technical Guide to Nonadecanenitrile: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: *Nonadecanenitrile*

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This guide provides an in-depth exploration of **nonadecanenitrile** (C₁₉H₃₇N), a long-chain aliphatic nitrile. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document details the historical context of its classification, modern synthetic routes, comprehensive characterization, and potential applications. The information presented herein is a synthesis of established chemical principles and contemporary research findings, designed to be a definitive resource for laboratory and industrial applications.

Discovery and Background: The Rise of Long-Chain Aliphatic Nitriles

The specific discovery of **nonadecanenitrile** is not marked by a singular event but is rather embedded in the broader history of the synthesis and characterization of long-chain aliphatic compounds. The IUPAC name for this compound is **nonadecanenitrile**.^[1] It is also known by several synonyms, including 1-cyanooctadecane, octadecyl cyanide, and stearyl cyanide.^{[1][2][3][4][5]}

The foundational chemistry for the synthesis of nitriles was established in the 19th century. One of the earliest and most fundamental methods for preparing alkyl nitriles is the Kolbe nitrile synthesis, named after Hermann Kolbe.^[6] This reaction involves the nucleophilic substitution of an alkyl halide with a metal cyanide.^[6] The development of such synthetic methods paved the

way for the creation of a vast array of nitriles, including long-chain variants like **nonadecanenitrile**.

Industrially, the production of fatty nitriles, the class of compounds to which **nonadecanenitrile** belongs, is primarily achieved through the ammoxidation of fatty acids.[7] In this process, a fatty acid is reacted with ammonia at high temperatures, often in the presence of a catalyst, to yield the corresponding nitrile.[8][9] This method is a cornerstone of the oleochemical industry, which focuses on producing chemicals from natural fats and oils.[8][10] Fatty nitriles serve as crucial intermediates in the synthesis of fatty amines, which are widely used as surfactants, fabric softeners, and corrosion inhibitors.[8][10][11]

Physicochemical and Spectroscopic Properties

Nonadecanenitrile is a white to off-white crystalline powder with a melting point of approximately 43°C.[5] It is practically insoluble in water.[2] A summary of its key physicochemical properties is provided in the table below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₃₇ N	[1]
Molecular Weight	279.51 g/mol	[2]
CAS Number	28623-46-3	[1][4]
Melting Point	43 °C	[5]
Boiling Point	387.27°C (estimated)	[5]
Water Solubility	Practically insoluble	[2]
Physical Form	Powder to crystal	[5]

The structural characterization of **nonadecanenitrile** is confirmed through various spectroscopic techniques. The NIST Chemistry WebBook provides access to its infrared (IR) spectrum, mass spectrum (electron ionization), and gas chromatography data.[4] The infrared spectrum of a nitrile is characterized by a sharp, medium-intensity absorption band in the region of 2260-2220 cm⁻¹ due to the C≡N stretching vibration. The mass spectrum will show a

molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern for a long-chain alkyl nitrile.

Synthesis of Nonadecanenitrile: Protocols and Mechanisms

The synthesis of **nonadecanenitrile** can be approached through several well-established methods for nitrile formation. The choice of method often depends on the starting material, desired scale, and purity requirements.

Kolbe Nitrile Synthesis from 1-Bromooctadecane

This classical method involves the reaction of an alkyl halide with a metal cyanide.^[6] For **nonadecanenitrile**, 1-bromooctadecane serves as a suitable starting material.

- Reaction Scheme: $\text{CH}_3(\text{CH}_2)_{17}\text{Br} + \text{NaCN} \rightarrow \text{CH}_3(\text{CH}_2)_{17}\text{CN} + \text{NaBr}$
- Detailed Protocol:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in dimethyl sulfoxide (DMSO). The use of a polar aprotic solvent like DMSO is crucial for dissolving the cyanide salt and promoting the $\text{S}_{\text{N}}2$ reaction.^[6]
 - Add 1-bromooctadecane (1.0 equivalent) to the solution.
 - Heat the reaction mixture to 140-160°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 - After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.
 - The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual DMSO and inorganic salts.
 - Recrystallize the crude product from ethanol or a similar suitable solvent to obtain pure **nonadecanenitrile**.

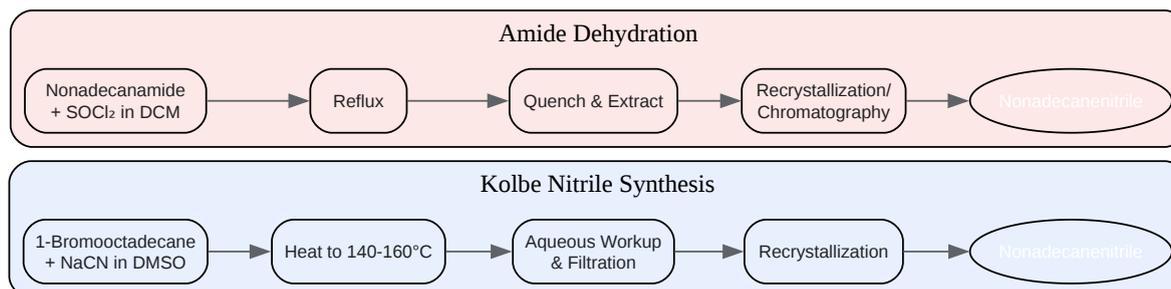
- Self-Validation: The purity of the synthesized **nonadecanenitrile** should be confirmed by melting point determination and spectroscopic analysis (IR, ^1H NMR, and ^{13}C NMR). The IR spectrum should exhibit the characteristic nitrile peak around 2245 cm^{-1} .

Dehydration of Nonadecanamide

Another common method for nitrile synthesis is the dehydration of a primary amide.[7] This can be achieved using various dehydrating agents, with thionyl chloride (SOCl_2) being a common choice.

- Reaction Scheme: $\text{CH}_3(\text{CH}_2)_{17}\text{CONH}_2 + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_{17}\text{CN} + \text{SO}_2 + 2\text{HCl}$
- Detailed Protocol:
 - In a fume hood, suspend nonadecanamide (1.0 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
 - Cool the suspension in an ice bath.
 - Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred suspension. The reaction is exothermic and releases HCl and SO_2 gases, necessitating careful addition and proper ventilation.
 - After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours.
 - Monitor the reaction by TLC until the starting amide is consumed.
 - Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram



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Caption: Comparative workflow for the synthesis of **nonadecanenitrile**.

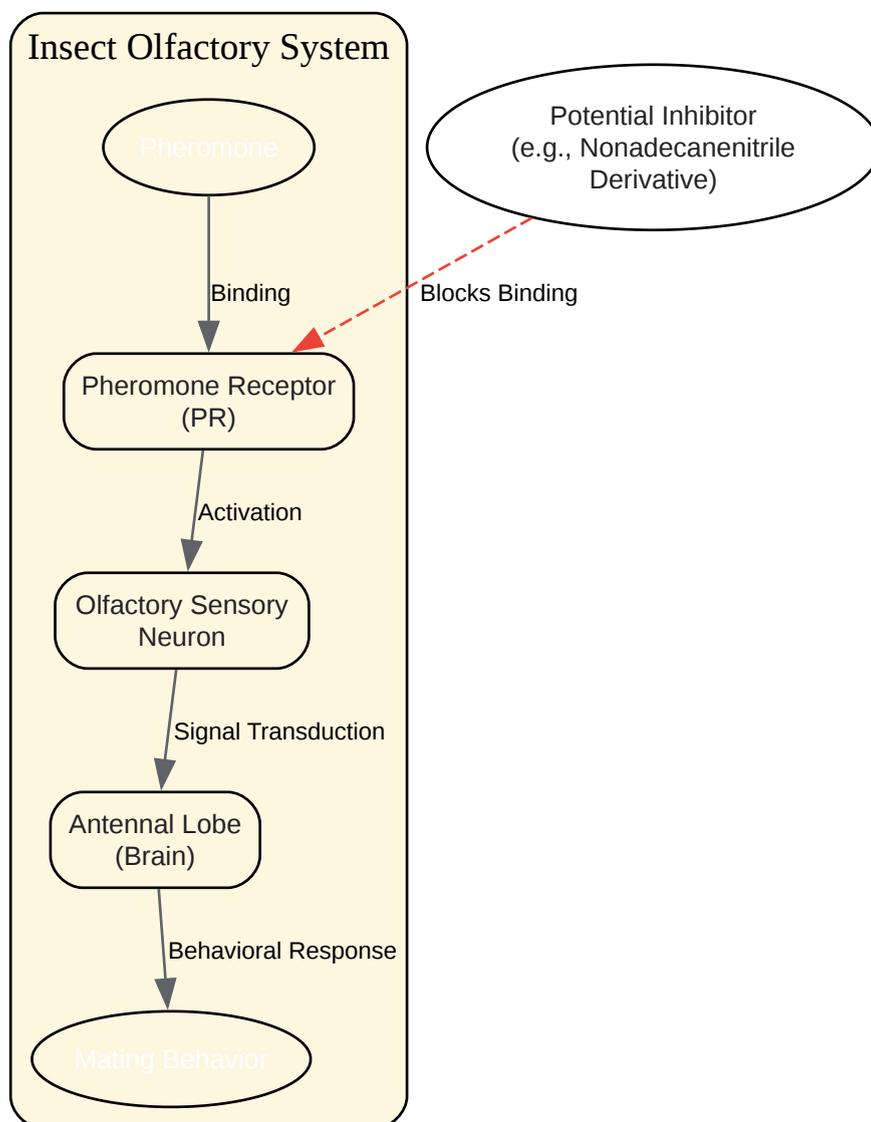
Potential Applications and Biological Significance

While specific applications for **nonadecanenitrile** are not extensively documented, its role as a long-chain fatty nitrile positions it within several key areas of chemical industry and research.

- **Intermediate in Surfactant Production:** The primary industrial application of fatty nitriles is as precursors to fatty amines and their derivatives.[8][10][11] Hydrogenation of **nonadecanenitrile** would yield nonadecylamine, a cationic surfactant with potential uses in fabric softeners, hair conditioners, and as a corrosion inhibitor.[10][11]
- **Pharmaceutical and Agrochemical Research:** The nitrile group is a common pharmacophore in many drug molecules.[12] While there are no current drugs based on **nonadecanenitrile**, its long aliphatic chain could be explored for creating compounds with specific lipophilic properties for targeted delivery or interaction with biological membranes. The general toxicity of aliphatic nitriles is attributed to the metabolic release of cyanide, a mechanism that is important to consider in any potential biological application.[13]
- **Pheromone Research:** There is evidence that long-chain hydrocarbons and their derivatives can act as insect pheromones or their inhibitors.[14][15][16] For instance, (Z,Z,Z)-3,6,9-nonadecadiene has been studied as a potential sex pheromone inhibitor for the tea defoliator

Ectropis grisescens.^[14] This suggests that **nonadecanenitrile** or its derivatives could be investigated for similar roles in pest management, potentially as disruptors of insect communication.

Signaling Pathway Conceptual Diagram



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Caption: Conceptual model of pheromone inhibition.

Safety and Handling

Nonadecanenitrile is classified as harmful if swallowed.[1] As with all nitriles, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. In case of accidental exposure, it is important to seek medical attention, as the toxicity of aliphatic nitriles can be associated with the release of cyanide.[13]

Conclusion

Nonadecanenitrile, while not a widely known compound in its own right, represents a classic example of a long-chain aliphatic nitrile with a rich chemical history rooted in the fundamentals of organic synthesis. Its primary value lies in its potential as a chemical intermediate for the production of surfactants and other oleochemicals. Future research may uncover novel applications in areas such as agrochemicals and material science, leveraging its unique long-chain structure. This guide provides a solid foundation for any scientist or researcher looking to work with or explore the potential of **nonadecanenitrile**.

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